molecular formula C30H41NO6 B14377571 3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate CAS No. 89882-79-1

3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate

Katalognummer: B14377571
CAS-Nummer: 89882-79-1
Molekulargewicht: 511.6 g/mol
InChI-Schlüssel: DTLKHDLOYBLUOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is a chemical compound with the molecular formula C₃₀H₄₁NO₆ It is known for its unique structure, which includes a phenyl group, a nitrobenzoate moiety, and a hexadecyloxycarbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate typically involves esterification reactions. One common method is the reaction of 3-hydroxyphenyl 2-nitrobenzoate with hexadecyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols, often in the presence of a base like triethylamine.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3-[(Hexadecyloxy)carbonyl]phenyl 2-aminobenzoate.

    Substitution: Various substituted esters or amides.

    Hydrolysis: 3-hydroxyphenyl 2-nitrobenzoate and hexadecanol.

Wissenschaftliche Forschungsanwendungen

3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate: Similar structure but with the nitro group in a different position.

    3-[(Hexadecyloxy)carbonyl]phenyl 2-aminobenzoate: The nitro group is reduced to an amine.

    3-[(Hexadecyloxy)carbonyl]phenyl benzoate: Lacks the nitro group.

Uniqueness

3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is unique due to the presence of both the nitro and ester groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Eigenschaften

CAS-Nummer

89882-79-1

Molekularformel

C30H41NO6

Molekulargewicht

511.6 g/mol

IUPAC-Name

(3-hexadecoxycarbonylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-36-29(32)25-19-18-20-26(24-25)37-30(33)27-21-15-16-22-28(27)31(34)35/h15-16,18-22,24H,2-14,17,23H2,1H3

InChI-Schlüssel

DTLKHDLOYBLUOG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.